molecular formula C17H13ClN4O2 B2887718 1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea CAS No. 1396858-20-0

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Cat. No.: B2887718
CAS No.: 1396858-20-0
M. Wt: 340.77
InChI Key: OQKYEWDHIAEBPC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenoxypyrimidinyl group connected through a urea linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves the reaction of 2-chloroaniline with 2-phenoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine group to form the desired urea compound. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new urea derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-pyridyl)urea: Similar structure but with a pyridyl group instead of a phenoxypyrimidinyl group.

    1-(2-Chlorophenyl)-3-(2-thienyl)urea: Contains a thienyl group instead of a phenoxypyrimidinyl group.

    1-(2-Chlorophenyl)-3-(2-furyl)urea: Features a furyl group in place of the phenoxypyrimidinyl group.

Uniqueness

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is unique due to the presence of both the chlorophenyl and phenoxypyrimidinyl groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications. The phenoxypyrimidinyl group, in particular, offers additional sites for chemical modification and interaction with biological targets, enhancing its versatility and potential utility.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-14-8-4-5-9-15(14)22-16(23)21-12-10-19-17(20-11-12)24-13-6-2-1-3-7-13/h1-11H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKYEWDHIAEBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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